molecular formula C15H13BrClNO B5838726 N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide

N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide

Cat. No.: B5838726
M. Wt: 338.62 g/mol
InChI Key: DPAGCQCXPKGEMU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4-position and a chlorine atom at the 2-position on the benzene ring, along with a methyl group at the 4-position of the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide typically involves the reaction of 4-bromo-2-methylaniline with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-9-3-5-12(13(17)7-9)15(19)18-14-6-4-11(16)8-10(14)2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAGCQCXPKGEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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